REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][O:6][CH2:7][C:8]1[C:9]([NH2:15])=[N:10][CH:11]=[C:12]([Br:14])[CH:13]=1)C.[H-].[Na+]>CS(C)=O>[Br:14][C:12]1[CH:11]=[N:10][C:9]2[NH:15][C:4](=[O:3])[CH2:5][O:6][CH2:7][C:8]=2[CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
381 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(COCC=1C(=NC=C(C1)Br)N)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
rinsed with more water (2×50 mL) and 50% EtOAc in heptane (30 mL)
|
Type
|
CUSTOM
|
Details
|
Then it is dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(NC(COC2)=O)N=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 205 mg | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |